molecular formula C6H10OS B1359194 5,5-Dimethyldihydrothiophen-3(2H)-one CAS No. 32858-41-6

5,5-Dimethyldihydrothiophen-3(2H)-one

Cat. No.: B1359194
CAS No.: 32858-41-6
M. Wt: 130.21 g/mol
InChI Key: GXWNDIVHXHDXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyldihydrothiophen-3(2H)-one is a sulfur-containing cyclic ketone with the molecular formula C₆H₁₀OS and a molecular weight of 130.21 g/mol. The compound features a tetrahydrothiophen-3-one core substituted with two methyl groups at the 5-position. Its structure confers unique electronic and steric properties, making it relevant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5,5-dimethylthiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-6(2)3-5(7)4-8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWNDIVHXHDXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629319
Record name 5,5-Dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32858-41-6
Record name 5,5-Dimethylthiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyldihydrothiophen-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanedithiol with an oxidizing agent to form the thiophene ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyldihydrothiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

5,5-Dimethyldihydrothiophen-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyldihydrothiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom in the thiophene ring can participate in various chemical interactions, making the compound versatile in its reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Dihydrothiophen-3(2H)-one (CAS 1003-04-9)
  • Molecular formula : C₄H₆OS
  • Molecular weight : 102.15 g/mol
  • Key differences : Lacks the 5,5-dimethyl substituents.
  • Properties :
    • Higher polarity due to the absence of methyl groups.
    • Lower steric hindrance, facilitating reactions at the 5-position.
    • Boiling point: ~200–205°C (estimated) .
2-Ethyldihydro-3(2H)-thiophenone (CAS 52662-38-1)
  • Molecular formula : C₆H₁₀OS
  • Molecular weight : 130.21 g/mol
  • Key differences : Ethyl substituent at the 2-position instead of 5,5-dimethyl groups.
  • Properties :
    • Increased steric bulk compared to the unsubstituted analog but different regiochemistry.
    • Altered reactivity in ring-opening reactions due to substituent position .
5,5-Dimethyldihydrofuran-3(2H)-one (CAS 3132-22-7)
  • Molecular formula : C₆H₁₀O₂
  • Molecular weight : 114.14 g/mol
  • Key differences : Oxygen replaces sulfur in the heterocyclic ring.
  • Properties :
    • Reduced aromaticity compared to the sulfur analog.
    • Higher polarity and lower lipophilicity (TPSA: 34.14 Ų vs. 43.37 Ų for sulfur analog) .

Functionalized Derivatives

1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS 537680-82-3)
  • Molecular formula : C₁₇H₁₅ClN₂O₃S
  • Molecular weight : 362.83 g/mol
  • Key differences : Fused imidazolone and sulfone groups.
  • Properties: Enhanced biological activity due to the sulfone group and aromatic substituents. Reduced metabolic stability compared to simpler thiophenones .

Biological Activity

5,5-Dimethyldihydrothiophen-3(2H)-one (CAS Number: 32858-41-6) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₀OS
  • Molecular Weight : 130.21 g/mol
  • Structure : The compound features a thiophene ring with two methyl groups at the 5-position and a carbonyl group at the 3-position, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs.
  • Cell Signaling Pathways : It affects cell signaling pathways related to inflammation and cellular stress responses. This modulation can lead to altered gene expression and cellular function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines through modulation of key signaling pathways, such as MAPK/ERK. This pathway is critical for regulating cell proliferation and survival .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for different strains, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assay : In a cytotoxicity assessment using the MTT assay on NIH/3T3 cells, the compound displayed non-cytotoxic effects with an IC₅₀ value greater than 100 µM. This suggests a favorable safety profile for further development in therapeutic applications .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC: 16 - 64 µg/mL against various strains
AnticancerInduces apoptosis via MAPK/ERK pathway
CytotoxicityNon-cytotoxic (IC₅₀ > 100 µM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyldihydrothiophen-3(2H)-one
Reactant of Route 2
5,5-Dimethyldihydrothiophen-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.